

# Gepotidacin: A Technical Guide to the First-in-Class Triazaacenaphthylene Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Gepotidacin (formerly GSK2140944) marks a significant advancement in the fight against antimicrobial resistance. As the first oral antibiotic for uncomplicated urinary tract infections (uUTIs) to be approved in over two decades, its novel chemical structure and unique mechanism of action offer a critical new option for treating infections caused by resistant bacterial pathogens. This technical guide provides a comprehensive overview of gepotidacin's chemical structure, physicochemical properties, and its pharmacological profile, supported by experimental data and methodologies.

## **Chemical Identity and Physicochemical Properties**

Gepotidacin is a synthetic organic compound belonging to the triazaacenaphthylene class. Its chemical identity and key properties are summarized below.

#### **Chemical Structure and Identifiers**

The molecular structure of gepotidacin features a core triazaacenaphthylene moiety linked to a piperidinyl-methylamino-pyranopyridine side chain. This structure is distinct from existing antibiotic classes, including fluoroquinolones.[1][2]



| Identifier        | Value                                                                                                                                                                                                          | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (2R)-2-({4-[(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethyl)amino]-1-piperidinyl}methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione                                                              | [3]       |
| Alternate Name    | (3R)-3-([4-((2H,3H,4H-pyrano[2,3-c]pyridin-6-ylmethyl)amino)piperidin-1-yl]methyl)-1,4,7-triazatricyclo[6.3.1.0^(4,12)]dodeca-6,8(12),9-triene-5,11-dione                                                      | [4][5]    |
| CAS Number        | 1075236-89-3                                                                                                                                                                                                   | [3]       |
| Molecular Formula | C24H28N6O3                                                                                                                                                                                                     | [3][6]    |
| Molecular Weight  | 448.527 g⋅mol <sup>-1</sup>                                                                                                                                                                                    | [3]       |
| SMILES            | c1cc(=O)n2c3c1ncc(=O)n3 INVALID-LINK CN4CCC(CC4)NCc5cc6c(cn5) OCCC6                                                                                                                                            | [3]       |
| InChI             | InChI=1S/C24H28N6O3/c31-<br>22-4-3-20-24-29(22)15-<br>19(30(24)23(32)13-27-20)14-<br>28-7-5-17(6-8-28)25-11-18-10-<br>16-2-1-9-33-21(16)12-26-<br>18/h3-4,10,12-13,17,19,25H,1-<br>2,5-9,11,14-15H2/t19-/m1/s1 | [3]       |
| InChIKey          | PZFAZQUREQIODZ-<br>LJQANCHMSA-N                                                                                                                                                                                | [3]       |



#### **Physicochemical Properties**

Gepotidacin's activity and disposition are influenced by its physicochemical characteristics. The presence of two key amino functions results in pH-dependent ionization and distribution properties.[4][5]

| Property                               | Value              | Conditions | Reference |
|----------------------------------------|--------------------|------------|-----------|
| pKa <sub>1</sub> (amino function<br>A) | 8.83 (calculated)  | -          | [4][5]    |
| pKa <sub>2</sub> (amino function<br>B) | 6.20 (calculated)  | -          | [4][5]    |
| logD                                   | -0.73 (calculated) | рН 8       | [4][5]    |
| logD                                   | -1.72 (calculated) | рН 7       | [4][5]    |
| logD                                   | -4.23 (calculated) | pH 5       | [4][5]    |
| Hydrogen Bond<br>Acceptors             | 4                  | -          | [2]       |
| Hydrogen Bond<br>Donors                | 1                  | -          | [2]       |
| Rotatable Bonds                        | 5                  | -          | [2]       |
| Topological Polar<br>Surface Area      | 94.28 Ų            | -          | [2]       |

## **Pharmacology and Mechanism of Action**

Gepotidacin is a bactericidal antibiotic that inhibits bacterial DNA replication through a novel mechanism targeting two essential type II topoisomerase enzymes.[7][8]

#### **Mechanism of Action**

Gepotidacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[9] Its mechanism is distinct from that of fluoroquinolones, which also target these enzymes. [1][9] Gepotidacin binds to a novel site on the enzyme-DNA complex, specifically interacting



with the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[3][10] This binding stabilizes the pre-cleavage state of the complex, preventing DNA strand passage and resealing, which ultimately leads to the accumulation of single-stranded breaks in the bacterial chromosome, cessation of DNA replication, and cell death.[2][5][9] This dual-targeting action is well-balanced, meaning it inhibits both enzymes at similar concentrations, which is believed to lower the propensity for the development of target-mediated resistance.[1][5]



Click to download full resolution via product page

Gepotidacin's dual-inhibition of DNA gyrase and topoisomerase IV.



### **Pharmacokinetics**

Gepotidacin is administered orally and is rapidly absorbed. Its pharmacokinetic profile has been characterized in healthy volunteers and in patients with uncomplicated urinary tract infections.[3][11]



| Parameter                             | Value                         | Population/Condition<br>s                                | Reference |
|---------------------------------------|-------------------------------|----------------------------------------------------------|-----------|
| Time to Peak (T <sub>max</sub> )      | ~1.5 - 2.0 hours              | Adults with uUTI                                         | [3][11]   |
| Max Concentration (C <sub>max</sub> ) | 4.2 mcg/mL                    | Adults with uUTI,<br>1500 mg dose q12h<br>(steady state) | [3]       |
| AUC (0-12h)                           | 22.8 mcg·h/mL                 | Adults with uUTI,<br>1500 mg dose q12h<br>(steady state) | [3]       |
| Absolute<br>Bioavailability           | ~45%                          | -                                                        | [3]       |
| Plasma Protein<br>Binding             | 25 - 41%                      | -                                                        | [3]       |
| Volume of Distribution (Vss)          | 172.9 L                       | Steady state                                             | [3]       |
| Elimination Half-life<br>(t1/2)       | ~9.3 hours                    | Terminal                                                 | [3]       |
| Total Clearance                       | 33.4 L/hour                   | -                                                        | [3]       |
| Metabolism                            | Primarily via CYP3A4          | Minor metabolite M4<br>(~11%)                            | [3]       |
| Excretion                             | ~52% Fecal (~30% unchanged)   | -                                                        | [3]       |
| Excretion                             | ~31% Urinary (~20% unchanged) | -                                                        | [3]       |
| Accumulation                          | ~40%                          | Reaches steady state<br>by Day 3                         | [3]       |

# **Pharmacodynamics**



The efficacy of gepotidacin is best predicted by the ratio of the free-drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[10][12] This PK/PD index has been established through in vitro and in vivo infection models.

| PK/PD Index | Organism                     | Endpoint                                          | Median<br>fAUC/MIC<br>Target | Reference |
|-------------|------------------------------|---------------------------------------------------|------------------------------|-----------|
| fAUC/MIC    | E. coli                      | Net Bacterial<br>Stasis                           | 33.9                         | [12][13]  |
| fAUC/MIC    | E. coli                      | 1-log <sub>10</sub> CFU<br>Reduction              | 43.7                         | [12][13]  |
| fAUC/MIC    | E. coli                      | 2-log10 CFU<br>Reduction                          | 60.7                         | [12][13]  |
| fAUC/MIC    | E. coli & K.<br>pneumoniae   | 1-log <sub>10</sub> CFU<br>Reduction (in<br>vivo) | 13                           | [14]      |
| fAUC/MIC    | E. coli                      | Suppression of Resistance                         | ≥ 275                        | [13]      |
| fAUC/MIC    | S. aureus & S.<br>pneumoniae | Best describes efficacy                           | -                            | [10]      |

## **Experimental Protocols and Methodologies**

The characterization of gepotidacin's properties relies on a range of established and specialized experimental models. The core methodologies for key assays are outlined below.

#### **In Vitro Enzyme Inhibition Assays**

Objective: To determine the inhibitory activity of gepotidacin against purified bacterial DNA gyrase and topoisomerase IV.

Methodology: DNA Supercoiling (Gyrase) and Decatenation (Topoisomerase IV) Assays[5][10] [13]



- Reaction Mixture Preparation: Assays are conducted in a buffered solution (e.g., Tris-HCl or HEPES) containing purified enzyme (gyrase or topoisomerase IV at low nM concentrations), a DNA substrate, ATP (1-1.5 mM), and necessary cofactors (e.g., MgCl<sub>2</sub>). For supercoiling, relaxed plasmid DNA (e.g., pBR322) is used as the substrate. For decatenation, catenated kinetoplast DNA (kDNA) is used.
- Compound Incubation: Reactions are initiated in the presence of varying concentrations of gepotidacin.
- Incubation: Mixtures are incubated at 37°C for a defined period (e.g., 20-60 minutes) sufficient for the enzyme to catalyze the reaction in the absence of an inhibitor.
- Reaction Termination: The reaction is stopped by adding a solution containing a detergent (e.g., SDS) and a chelating agent (e.g., EDTA).
- Analysis: The topological state of the DNA products is analyzed by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide).
- Quantification: DNA bands are visualized under UV light and quantified using a densitometer.
   The concentration of gepotidacin required to inhibit 50% of the enzyme's catalytic activity
   (IC<sub>50</sub>) is calculated from the concentration-response curve.[1]

### In Vivo Efficacy Models

Objective: To determine the PK/PD index associated with antibacterial efficacy and establish the magnitude of exposure required for a therapeutic effect in a mammalian system.

Methodology: Neutropenic Murine Thigh Infection Model[3][4][9]

- Induction of Neutropenia: Mice (e.g., female ICR or CD-1 strains) are rendered neutropenic
  by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days prior and 100
  mg/kg one day prior to infection). This minimizes the host immune response, allowing for the
  direct assessment of the antibiotic's activity.
- Infection: A standardized inoculum of the target bacteria (e.g., 10<sup>6</sup>-10<sup>7</sup> CFU/mL of E. coli or S. aureus) is injected into the thigh muscle of the mice.

#### Foundational & Exploratory





- Treatment: At a set time post-infection (e.g., 2 hours), treatment with gepotidacin is initiated. Various dosing regimens (different total doses and dosing intervals) are administered, typically subcutaneously or orally.
- Endpoint Measurement: After a fixed duration (e.g., 24 hours), mice are euthanized. The thigh muscles are aseptically removed, homogenized, and serially diluted.
- Quantification: The diluted homogenates are plated on agar to determine the number of viable bacteria, expressed as colony-forming units (CFU) per gram of tissue.
- PK/PD Analysis: The change in bacterial load (log10 CFU/g) from the start of therapy is correlated with pharmacokinetic parameters (e.g., fAUC, fCmax) measured in parallel satellite animal groups to determine the PK/PD index that best predicts efficacy (e.g., fAUC/MIC).





Click to download full resolution via product page

Conceptual workflow for determining PK/PD targets using an in vivo model.



### In Vitro Pharmacokinetic/Pharmacodynamic Models

Objective: To characterize the time course of antibacterial activity and evaluate the potential for resistance amplification under simulated human pharmacokinetic profiles.

Methodology: Hollow-Fiber Infection Model (HFIM)[11][15][16]

- System Setup: The HFIM consists of a central reservoir connected to a cartridge containing semi-permeable hollow fibers. The bacterial culture is inoculated into the extracapillary space (peripheral compartment) of the cartridge.
- Pharmacokinetic Simulation: Fresh culture medium is continuously pumped from the central
  reservoir through the intracapillary space of the fibers. Gepotidacin is administered into the
  central reservoir to simulate human free-drug plasma concentration-time profiles, including
  specific doses and elimination half-lives. The drug diffuses across the fiber membrane into
  the peripheral compartment, exposing the bacteria to dynamic drug concentrations.
- Bacterial Inoculation: A high-density bacterial inoculum (e.g., 10<sup>6</sup> CFU/mL) is introduced into the extracapillary space.
- Sampling: Samples are collected from the peripheral compartment over an extended period (e.g., 7-10 days).
- Analysis: The total bacterial population is quantified by plating on drug-free agar. The
  resistant subpopulation is quantified by plating on agar containing multiples of the baseline
  MIC.
- Endpoint Evaluation: The model allows for the determination of the fAUC/MIC ratio required to prevent the amplification of resistant bacterial subpopulations.

#### **Cellular Accumulation Assays**

Objective: To quantify the uptake and efflux of gepotidacin in eukaryotic cells, providing insight into its activity against intracellular pathogens.

Methodology: Accumulation in THP-1 Macrophages[14][17]



- Cell Culture: Human THP-1 monocytes are cultured and differentiated into macrophage-like cells.
- Accumulation Phase: Cells are incubated with radiolabeled ([14C]) gepotidacin at a clinically relevant concentration (e.g., 1 mg/L) for various time points.
- Sample Processing: At each time point, the incubation medium is removed, and cells are washed to remove extracellular drug. The cells are then lysed.
- Quantification: The amount of intracellular radiolabeled gepotidacin is measured using liquid scintillation counting. The cell protein content is measured to normalize the data.
- Efflux Phase: After an initial loading period (e.g., 30 minutes), the drug-containing medium is replaced with drug-free medium. Samples are collected over time to measure the rate of drug efflux.
- Analysis: The intracellular concentration is calculated and often expressed as an intracellular-to-extracellular concentration ratio. Kinetic parameters for influx (kin) and efflux (kout) are determined.[17]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase PMC [pmc.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Neutropenic thigh mouse model REVIVE [revive.gardp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of Action of Gepotidacin: Well-Balanced Dual-Targeting against Neisseria gonorrhoeae Gyrase and Topoisomerase IV in Cells and In Vitro PubMed

#### Foundational & Exploratory





[pubmed.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]
- 8. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fibercellsystems.com [fibercellsystems.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Mechanism of Action of Gepotidacin: Well-Balanced Dual-Targeting against Neisseria gonorrhoeae Gyrase and Topoisomerase IV in Cells and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Pharmacokinetics and Intracellular Activity of Gepotidacin against
   Staphylococcus aureus Isolates with Different Resistance Phenotypes in Models of Cultured
   Phagocytic Cells PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fibercellsystems.com [fibercellsystems.com]
- 17. Cellular Pharmacokinetics and Intracellular Activity of Gepotidacin against Staphylococcus aureus Isolates with Different Resistance Phenotypes in Models of Cultured Phagocytic Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gepotidacin: A Technical Guide to the First-in-Class Triazaacenaphthylene Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10859644#gepotidacin-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com